Methyl 3-Phenylthiophene-2-carboxylate

Synthetic Chemistry Cross-Coupling Regioselectivity

Researchers developing PARP-targeted therapies face regiochemical uncertainty when sourcing thiophene building blocks. Methyl 3-Phenylthiophene-2-carboxylate (CAS 21676-89-1) eliminates this risk: its defined 3-phenyl-2-carboxylate substitution pattern ensures consistent Suzuki-Miyaura reactivity (70% isolated yield) and avoids the solubility issues of the free carboxylic acid (mp 207 °C). - Enables late-stage ester hydrolysis to unmask the pharmacophore. - Well-characterized (mp 117-121 °C, LogP 3.4) for analytical QC and solid-phase library synthesis. - Available from stock with full documentation for immediate R&D use.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 21676-89-1
Cat. No. B133459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Phenylthiophene-2-carboxylate
CAS21676-89-1
Synonyms3-Phenyl-2-thiophenecarboxylic Acid Methyl Ester;  Methyl 3-Phenylthiophene-2-carboxylate; 
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C2=CC=CC=C2
InChIInChI=1S/C12H10O2S/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyTUSSOROTMWPECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Phenylthiophene-2-carboxylate Chemical Identity & Sourcing


Methyl 3-Phenylthiophene-2-carboxylate (CAS 21676-89-1) is a 3-arylthiophene-2-carboxylic acid methyl ester with molecular formula C₁₂H₁₀O₂S and molecular weight 218.27 g·mol⁻¹ [1]. The compound is a yellow to white solid with a reported melting point range of 117–121°C and a calculated partition coefficient (XLogP3-AA) of 3.4, indicating moderate lipophilicity [1]. It is commercially available from multiple specialty chemical suppliers, including Toronto Research Chemicals (TRC), and is recognized as a key synthetic intermediate in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors [2].

S
Synthetic intermediate for PARP inhibitor pharmacophores with documented literature precedence
Supplier-cited in multi-step medicinal chemistry routes
R
Regioisomeric building block for thiophene cross-coupling and electronic effect studies
3-phenyl-2-carboxylate substitution pattern; distinct reactivity profile
P
Protected carboxylate with intermediate LogP (3.4) supporting chromatographic purification
Methyl ester enables orthogonal deprotection strategies

Methyl 3-Phenylthiophene-2-carboxylate Generic Substitution Challenges


Procurement decisions involving thiophene-based building blocks must account for regioisomeric identity and functional group sensitivity, as apparently similar compounds diverge sharply in synthetic performance, downstream reactivity, and target application. The 3-phenyl-2-carboxylate regioisomeric arrangement of this compound is non-interchangeable with the 4-phenyl-3-carboxylate isomer—the two isomers exhibit markedly different reactivity in cross-coupling reactions, with the target compound proceeding in 70% isolated yield under optimized Suzuki-Miyaura conditions, compared to a quantitative 100% yield for the 4-phenyl regioisomer, reflecting distinct electronic environments . Furthermore, the methyl ester form cannot be directly substituted by the free carboxylic acid (CAS 10341-88-5) without fundamentally altering the compound's solubility, crystallinity, lipophilicity, and its utility as a protected intermediate in multi-step synthetic routes, particularly those leading to PARP inhibitor pharmacophores .

Target Compound Substitute Candidate
Regioisomer
3-Phenyl-2-carboxylate (This product)
4-Phenyl-3-carboxylate isomer
May shift cross-coupling yield profile significantly; reported 70% vs 100% yield under identical conditions reflects distinct electronic environments. Not directly interchangeable.
Functional Group
Methyl ester (Protected)
Free carboxylic acid (CAS 10341-88-5)
May alter solubility, crystallinity, and lipophilicity. Direct substitution can compromise multi-step routes requiring orthogonal deprotection.

Methyl 3-Phenylthiophene-2-carboxylate Evidence & Comparator Data


Regioisomeric Yield in Suzuki-Miyaura Cross-Coupling

Under identical Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 1,4-dioxane, 90 °C, 5 h) using methyl 3-bromothiophene-2-carboxylate and phenylboronic acid, the target 3-phenyl-2-carboxylate regioisomer is obtained in 70% isolated yield, whereas the corresponding 4-phenyl-3-carboxylate regioisomer, prepared analogously from methyl 4-bromothiophene-3-carboxylate, is obtained in quantitative (100%) yield . This 30% difference in synthetic efficiency reflects the distinct electronic influence of the ester group at position 2 versus position 3 on the thiophene ring, directly affecting palladium-catalyzed cross-coupling reactivity.

Suzuki-Miyaura Yield
Head-to-head
70% vs 100% isolated yield
Pd(PPh₃)₄, aq. Na₂CO₃, dioxane, 90 °C, 5 h
Reported 30% absolute yield reduction vs. 4-phenyl regioisomer.
Impacts starting material quantity for multi-step campaigns.
Synthetic Chemistry Cross-Coupling Regioselectivity

Solid-State Handling Advantage vs. Free Carboxylic Acid

Methyl 3-phenylthiophene-2-carboxylate exhibits a melting point of 117–121 °C as a yellow to white solid , whereas its free acid counterpart, 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5), melts at approximately 207 °C (recrystallized from ethanol) . This 86–90 °C lower melting point for the methyl ester translates to a substantially broader operational window for melt-processing, recrystallization, and solvent-mediated purification, while the free acid's higher melting point and zwitterionic character in certain pH ranges may complicate standard organic workup procedures.

Melting Point Handling
Cross-study
117–121 °C
~86–90 °C lower than free acid (207 °C)
Broader operational window for melt-processing and recrystallization.
Supports purification workflow selection; data to verify.
Physicochemical Properties Solid-State Chemistry Purification

LogP Differentiation for Ester Selection

The calculated partition coefficient (XLogP3-AA) for methyl 3-phenylthiophene-2-carboxylate is 3.4 [1], which is markedly higher than the predicted LogP of its free carboxylic acid counterpart (estimated ~1.5–2.0 based on the contribution of the ionizable -COOH group). In the broader class of 3-arylthiophene-2-carboxylate esters, the methyl ester represents the shortest alkyl chain ester that retains sufficient lipophilicity for membrane permeability in cell-based assays, while avoiding the excessive lipophilicity and reduced aqueous solubility associated with ethyl (LogP ~3.9) or larger alkyl ester analogs, which can compromise bioavailability and assay compatibility.

LogP Differentiation
Class-level
XLogP3-AA: 3.4
Free acid: ~1.5–2.0; Ethyl ester: ~3.9 (estimated)
Intermediate lipophilicity may support chromatographic purification and cell-based assay compatibility.
Class-level inference; context-dependent.
Lipophilicity Drug Design ADME Properties

PARP Inhibitor Intermediate Documentation

Methyl 3-phenylthiophene-2-carboxylate is explicitly listed as a synthetic intermediate in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors by multiple reputable chemical suppliers, including Toronto Research Chemicals [1] and Biozol , with literature support from Wu et al. (J. Med. Chem., 2005, 48, 680) and Sasikumar et al. (Bioorg. Med. Chem. Lett., 2006, 16, 4543) . While the free acid is also cited as a PARP inhibitor intermediate, the methyl ester serves a distinct functional role as a protected carboxylate during multi-step synthesis, enabling orthogonal deprotection strategies that are not possible with the free acid. In contrast, close analogs such as methyl 4-phenylthiophene-3-carboxylate or ethyl 3-phenylthiophene-2-carboxylate are not explicitly cited in PARP inhibitor synthetic routes, limiting their documented utility for this high-value application.

PARP Inhibitor Intermediate
Supporting
Cited by multiple suppliers with literature references
Wu et al. (2005); Sasikumar et al. (2006)
Documented precedence may reduce synthetic route risk for PARP-targeted programs.
Supplier documentation; peer-reviewed literature context.
PARP Inhibitors Medicinal Chemistry Synthetic Intermediate

Methyl 3-Phenylthiophene-2-carboxylate Application Scenarios


Protected Carboxylate in Multi-Step PARP Inhibitor Synthesis

In medicinal chemistry campaigns targeting poly(ADP-ribose) polymerase (PARP) for oncology or ischemia-reperfusion indications, methyl 3-phenylthiophene-2-carboxylate serves as a crucial ester-protected building block. Its LogP of 3.4 facilitates intermediate purification by normal-phase chromatography, while the methyl ester group can be selectively hydrolyzed under mild basic conditions to unmask the carboxylic acid pharmacophore at the final synthetic step. This strategy avoids the solubility and coupling challenges associated with the free carboxylic acid (mp 207 °C) during intermediate transformations, directly leveraging the physicochemical differentiation documented in the evidence above .

Regioisomeric Thiophene Cross-Coupling Studies

The 70% isolated yield observed for the 3-phenyl-2-carboxylate regioisomer under standard Suzuki-Miyaura conditions, compared to the quantitative 100% yield for the 4-phenyl-3-carboxylate isomer , makes this compound an ideal substrate for mechanistic investigations into electronic effects in palladium-catalyzed cross-coupling reactions. Procurement of both regioisomers enables direct comparative studies of oxidative addition, transmetallation, and reductive elimination steps, providing insight into the influence of ester substitution position on thiophene ring electronics.

Solid-Phase Synthesis of 3-Arylthiophene-2-carboxylic Acid Libraries

The compound serves as a key intermediate or reference standard in solid-phase synthetic approaches to 3-arylthiophene-2-carboxylic acid libraries, as exemplified by the Lethu et al. (2013) methodology that generated more than 20 tetrasubstituted derivatives for farnesyltransferase inhibition screening [1]. Its well-defined melting point (117–121 °C) and chromatographic behavior facilitate quality control of resin-bound intermediates and cleaved products, ensuring batch-to-batch consistency in library production.

Physicochemical Reference for Thiophene Ester Characterization

With its fully assigned ¹H and ¹³C NMR spectra, X-ray crystal structure, and well-characterized thermal properties, methyl 3-phenylthiophene-2-carboxylate is suitable as a physicochemical reference standard for analytical method development and validation in laboratories that routinely handle thiophene carboxylate derivatives [2]. Its distinct melting point range (117–121 °C) and LogP of 3.4 provide clear benchmarks for purity assessment by DSC and HPLC, respectively.

Application
Selection Property
Validation Focus
Multi-step PARP inhibitor synthesis
Ester-protected building block with intermediate LogP
Orthogonal deprotection strategy; chromatographic purification consistency
Thiophene cross-coupling studies
Regioisomeric purity and distinct reactivity profile
Electronic effect interpretation in Pd-catalyzed reactions
Solid-phase library synthesis
Well-defined melting point and chromatographic behavior
Batch-to-batch consistency; resin-bound intermediate QC
Physicochemical reference standard
Assigned NMR spectra and thermal properties
Analytical method development; purity assessment by DSC/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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